N-(4-acetamidophenyl)adamantane-1-carboxamide
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Overview
Description
N-(4-acetamidophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a highly symmetrical polycyclic hydrocarbon with a diamond-like structure, which imparts unique chemical and physical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-acetamidophenylamine. One common method includes the use of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor . The reaction proceeds under mild conditions, resulting in the formation of the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian effects.
Rimantadine: Another antiviral agent with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(4-acetamidophenyl)adamantane-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the adamantane core with an acetamidophenyl group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(4-acetamidophenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(22)20-16-2-4-17(5-3-16)21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDFNKEUVZWIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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